![molecular formula C8H5F3N4O2 B1417499 1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 1256627-91-4](/img/structure/B1417499.png)
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Overview
Description
“1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone” is a chemical compound with the molecular formula C8H5F3N4O2 and an average mass of 246.146 Da . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 2-position and a hydroxyethyl group at the 7-position . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been associated with increased drug activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.15 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available data .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : A study by Abdel‐Aziz et al. (2008) outlines the synthesis of novel derivatives like pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine, which incorporate a thiazolo[3,2‐a]benzimidazole moiety. These compounds have shown moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Ring-Chain Isomerism : Pryadeina et al. (2008) discussed the ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, focusing on the influence of solvent and the length of the polyfluoroalkyl substituent on this isomerism (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).
Synthetic Versatility : A study by Zanatta et al. (2018) highlights the synthetic versatility of β-Alkoxyvinyl Trichloromethyl Ketones for obtaining [1,2,4]Triazolo[1,5-a]pyrimidines, showcasing different reaction mediums for maintaining or eliminating the trichloromethyl group in the product (Zanatta, Souza, dos Santos, Mittersteiner, Andrade, Lobo, Santos, Bortoluzzi, Bonacorso, & Martins, 2018).
Biological and Medicinal Applications
Potential Antiasthma Agents : Research by Medwid et al. (1990) on triazolo[1,5-c]pyrimidines revealed their effectiveness as mediator release inhibitors, indicating their potential as antiasthma agents. This study involved a sequence of chemical reactions leading to the synthesis of these compounds (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Anticancer Agents : A 2007 study by Zhang et al. described the synthesis and SAR of triazolopyrimidines as anticancer agents. These compounds, which do not bind competitively with paclitaxel, were shown to promote tubulin polymerization in vitro, offering a unique mechanism of tubulin inhibition (Zhang, Ayral-Kaloustian, Nguyen, Afragola, Hernandez, Lucas, Gibbons, & Beyer, 2007).
Antimycobacterial Agents : Abdel-Rahman et al. (2009) synthesized a series of fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, which were tested against Mycobacterium tuberculosis. One compound in particular showed potent inhibitory effects, highlighting the potential of these derivatives as antimycobacterial agents (Abdel-Rahman, El-Koussi, & Hassan, 2009).
properties
IUPAC Name |
(6Z)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c1-3(16)4-2-12-7-13-6(8(9,10)11)14-15(7)5(4)17/h2,16H,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHDWBIZVQBNQ-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC2=NC(=NN2C1=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C=NC2=NC(=NN2C1=O)C(F)(F)F)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139322 | |
Record name | 1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
CAS RN |
1256627-91-4 | |
Record name | 1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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